![molecular formula C13H12BrClN2O2 B2814677 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 2094889-92-4](/img/structure/B2814677.png)
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, also known as Bcmo, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Bcmo is a morpholine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit both biochemical and physiological effects. Biochemically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Physiologically, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to reduce tumor growth in animal models of cancer and to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its ability to inhibit multiple targets involved in cancer and inflammation. However, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, including the development of more potent and selective analogs, the investigation of the molecular targets and pathways involved in its mechanism of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, the use of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile in combination with other drugs or therapies for cancer and inflammation should be explored, as this may enhance its therapeutic potential.
Méthodes De Synthèse
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-bromo-5-chlorobenzoyl chloride with morpholine in the presence of a base, the reaction of 2-bromo-5-chlorobenzoyl isocyanate with morpholine, and the reaction of 2-bromo-5-chlorobenzoyl cyanide with morpholine. These methods have been optimized to improve the yield and purity of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile, and the resulting compound has been characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer, inflammation, and other diseases. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
4-[2-(2-bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c14-12-2-1-10(15)5-9(12)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUDWZDIJTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

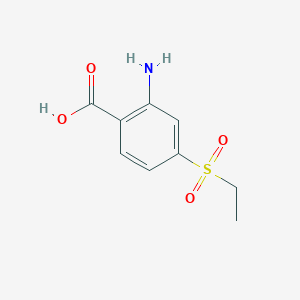
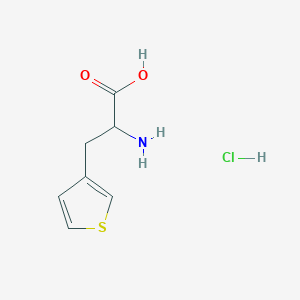
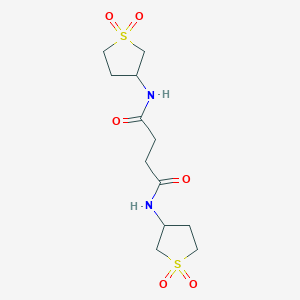

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)
![[(4-Bromo-3-ethoxyphenyl)sulfonyl]cycloheptylamine](/img/structure/B2814607.png)

![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)
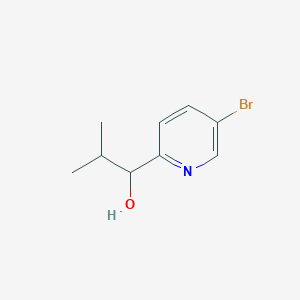

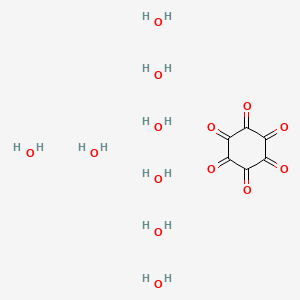
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2814615.png)
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B2814616.png)
